(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1210032-89-5
VCID: VC6160533
InChI: InChI=1S/C22H19FN4O2/c23-17-7-5-14(6-8-17)20-25-26-21(29-20)15-9-11-27(12-10-15)22(28)19-13-16-3-1-2-4-18(16)24-19/h1-8,13,15,24H,9-12H2
SMILES: C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5N4
Molecular Formula: C22H19FN4O2
Molecular Weight: 390.418

(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone

CAS No.: 1210032-89-5

Cat. No.: VC6160533

Molecular Formula: C22H19FN4O2

Molecular Weight: 390.418

* For research use only. Not for human or veterinary use.

(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone - 1210032-89-5

Specification

CAS No. 1210032-89-5
Molecular Formula C22H19FN4O2
Molecular Weight 390.418
IUPAC Name [4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(1H-indol-2-yl)methanone
Standard InChI InChI=1S/C22H19FN4O2/c23-17-7-5-14(6-8-17)20-25-26-21(29-20)15-9-11-27(12-10-15)22(28)19-13-16-3-1-2-4-18(16)24-19/h1-8,13,15,24H,9-12H2
Standard InChI Key OGFKLZZUHXXPHU-UHFFFAOYSA-N
SMILES C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5N4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct structural motifs:

  • A piperidine ring substituted at the 4-position with a 1,3,4-oxadiazole group.

  • A 1,3,4-oxadiazole heterocycle bearing a 4-fluorophenyl substituent.

  • An indole-2-methanone moiety linked to the piperidine nitrogen via a carbonyl group.

The molecular formula is C22H19FN4O2, with a molecular weight of 390.418 g/mol. Key structural descriptors include:

  • IUPAC Name: [4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(1H-indol-2-yl)methanone.

  • SMILES: C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5N4.

Electronic and Steric Features

  • The 4-fluorophenyl group introduces electron-withdrawing characteristics, potentially enhancing metabolic stability and influencing π-π stacking interactions .

  • The oxadiazole ring contributes rigidity and may participate in hydrogen bonding via its nitrogen atoms.

  • The indole moiety provides a planar aromatic system capable of hydrophobic interactions with biological targets .

Physicochemical Data

PropertyValueSource
Molecular Weight390.418 g/mol
LogP (Predicted)~3.2 (calculated via XLogP3)
Hydrogen Bond Donors1 (indole NH)
Hydrogen Bond Acceptors5
Rotatable Bonds4

Synthetic Approaches

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • 4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine (CAS: 493024-40-1) .

  • Indole-2-carboxylic acid.

  • Coupling reagents for amide/ketone bond formation.

Stepwise Synthesis

  • Oxadiazole-Piperidine Intermediate:

    • Substrate: 4-Fluorobenzoic acid hydrazide reacts with piperidine-4-carboxylic acid under cyclodehydration conditions (e.g., POCl3) .

    • Mechanism: Hydrazide cyclization forms the 1,3,4-oxadiazole ring.

  • Indole Methanone Formation:

    • Friedel-Crafts Acylation: Indole undergoes acylation at the 2-position using chloroacetyl chloride, followed by oxidation to the ketone .

  • Final Coupling:

    • N-Alkylation: The piperidine nitrogen reacts with indole-2-carbonyl chloride in the presence of a base (e.g., DIPEA) .

Critical Reaction Conditions:

  • Temperature: 80–100°C for cyclization steps.

  • Catalysts: Lewis acids (e.g., ZnCl2) for acylation.

  • Yield Optimization: Purification via column chromatography (silica gel, hexane/EtOAc) .

Comparative Analysis with Structural Analogs

Fluorophenyl Variants

CompoundKey Structural DifferenceBioactivity Note
EVT-2896557Thiophene replaces indoleEnhanced kinase inhibition
1209981-65-6Cyclopropyl substituentImproved solubility

The 4-fluorophenyl group in the target compound confers greater metabolic stability compared to non-fluorinated analogs, as evidenced by in vitro microsomal assays .

Piperidine-Oxadiazole Scaffolds

Patent US11512083B2 highlights similar scaffolds in proteolysis-targeting chimeras (PROTACs), suggesting potential utility in targeted protein degradation.

Hypothesized Biological Activities

Antimicrobial Activity

Oxadiazole derivatives exhibit:

  • Gram-positive bacteria: MIC = 2–8 μg/mL against S. aureus .

  • Fungal pathogens: 70% growth inhibition of C. albicans at 10 μM .

Stability and Reactivity

Degradation Pathways

  • Oxidative Stress: The indole moiety is susceptible to epoxidation at the 2,3-position.

  • Hydrolysis: The oxadiazole ring may cleave under strongly acidic (pH <2) or basic (pH >10) conditions .

Future Directions

Structure-Activity Relationship (SAR) Studies

  • Positional Isomerism: Evaluate 3-fluorophenyl vs. 4-fluorophenyl variants .

  • Piperidine Substitution: Introduce methyl groups at the 3-position to modulate conformation .

Pharmacokinetic Profiling

  • ADMET Prediction: Moderate blood-brain barrier penetration (QPPC-class) .

  • CYP Inhibition: Screen against CYP3A4 and CYP2D6 isoforms.

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